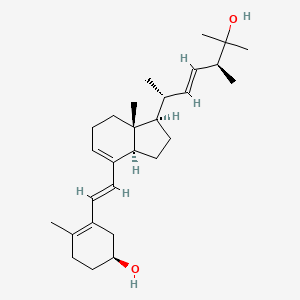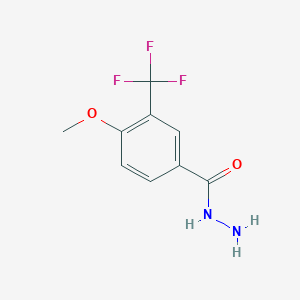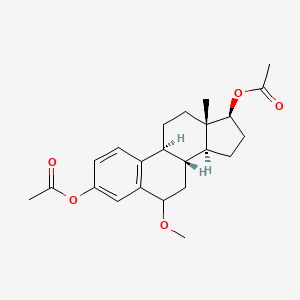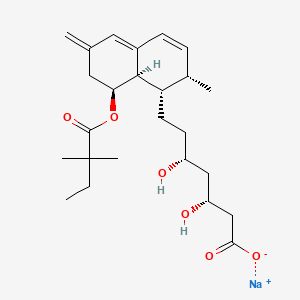
6'-Exomethylene Simvastatin Acid Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-Exomethylene Simvastatin Acid Sodium Salt is a derivative of Simvastatin, a widely used lipid-lowering agent. This compound is the acid form of 6’-Exomethylene Simvastatin, a metabolite of Simvastatin. It has a molecular formula of C25H37NaO6 and a molecular weight of 456.55
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Exomethylene Simvastatin Acid Sodium Salt involves the conversion of Simvastatin to its exomethylene derivative. The process typically includes the use of specific reagents and controlled reaction conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of 6’-Exomethylene Simvastatin Acid Sodium Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
化学反应分析
Types of Reactions
6’-Exomethylene Simvastatin Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions may lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 6’-Exomethylene Simvastatin Acid Sodium Salt include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of 6’-Exomethylene Simvastatin Acid Sodium Salt include various metabolites such as monohydroxy and dihydrodiol derivatives .
科学研究应用
6’-Exomethylene Simvastatin Acid Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in lipid-lowering and cardiovascular treatments.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用机制
The mechanism of action of 6’-Exomethylene Simvastatin Acid Sodium Salt involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body . The molecular targets and pathways involved include the HMG-CoA reductase pathway and various downstream metabolic processes .
相似化合物的比较
Similar Compounds
Similar compounds to 6’-Exomethylene Simvastatin Acid Sodium Salt include:
Simvastatin: The parent compound, widely used as a lipid-lowering agent.
Lovastatin: Another statin with similar lipid-lowering properties.
Atorvastatin: A potent statin used for managing cholesterol levels.
Uniqueness
6’-Exomethylene Simvastatin Acid Sodium Salt is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other statins. Its exomethylene group and sodium salt form may influence its solubility, bioavailability, and metabolic profile .
属性
分子式 |
C25H37NaO6 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2-methyl-6-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H38O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,16,18-21,23,26-27H,2,6,9-10,12-14H2,1,3-5H3,(H,28,29);/q;+1/p-1/t16-,18+,19+,20-,21-,23-;/m0./s1 |
InChI 键 |
WWMPCNNKBVKGMO-GVVNIZFTSA-M |
手性 SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] |
规范 SMILES |
CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


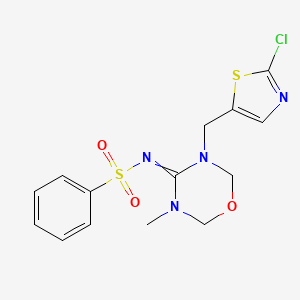
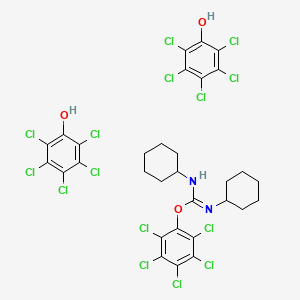
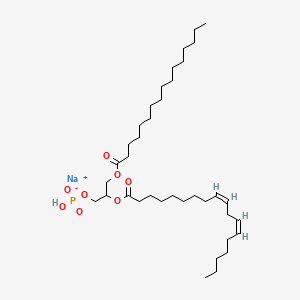
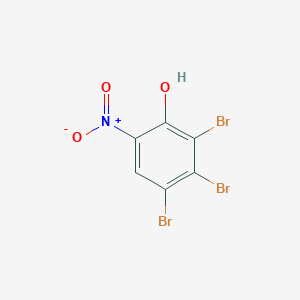
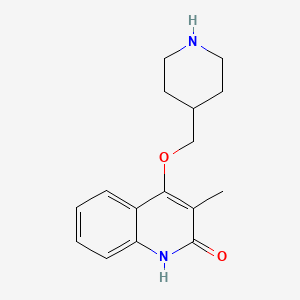
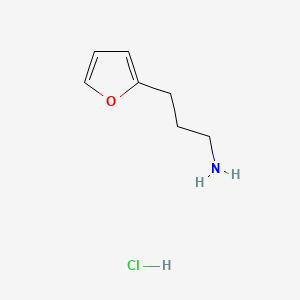
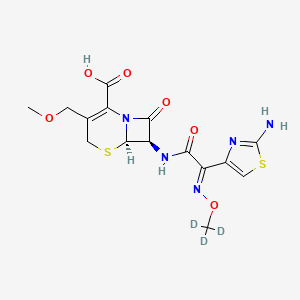

![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
